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Compound of Interest

Compound Name: 3-Bromo-3-phenylpropanoic acid

Cat. No.: B046340 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-3-phenylpropanoic acid, a compound utilized in the synthesis of various organic

molecules, including pharmaceuticals and materials for molecular electronics.[1] The document

is intended for researchers, scientists, and professionals in the field of drug development,

offering a consolidated resource for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview
3-Bromo-3-phenylpropanoic acid (C₉H₉BrO₂) is a halogenated carboxylic acid with a

molecular weight of 229.07 g/mol .[1] Its structure, featuring a chiral center at the carbon

bearing the bromine atom, gives rise to a distinct spectroscopic signature. Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for its structural

confirmation.[1][2] The key spectral features include characteristic signals from the phenyl ring,

the aliphatic chain, and the carboxylic acid functional group.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 3-
Bromo-3-phenylpropanoic acid. The following tables summarize the expected chemical shifts

for ¹H and ¹³C NMR in a standard deuterated solvent like CDCl₃. These values are predicted

based on established principles of NMR spectroscopy and data from analogous structures.

¹H NMR Spectroscopic Data (Predicted)
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Phenyl-H 7.2 - 7.4 Multiplet 5H -

Methine-H (CH-

Br)
4.5 - 5.0 Multiplet 1H -

Methylene-H

(CH₂-COOH)
2.8 - 3.2

Doublet of

Doublets
2H -

Carboxylic Acid-

H
10.0 - 12.0 Singlet (broad) 1H -

¹³C NMR Spectroscopic Data (Predicted)
Carbon Atom Chemical Shift (δ, ppm)

Carbonyl (C=O) ~175

Phenyl C (quaternary) ~140

Phenyl CH ~128-129

Methine (C-Br) ~45-50

Methylene (C-COOH) ~40-45

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 3-Bromo-3-
phenylpropanoic acid. The table below lists the characteristic absorption bands.

IR Absorption Data
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H (Carboxylic Acid) ~3000 Broad

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

C=O (Carboxylic Acid) ~1700 Strong

C=C (Aromatic) 1450 - 1600 Medium-Weak

C-Br 500 - 700 Medium-Strong

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra for a

solid organic compound like 3-Bromo-3-phenylpropanoic acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-3-phenylpropanoic acid
in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is typically

required.

Data Processing: Process the acquired data by applying a Fourier transform, phase

correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify

the chemical shifts and multiplicities.
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FTIR Spectroscopy Protocol
Background Spectrum: Record a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and water vapor.

Sample Preparation (ATR): Place a small amount of the solid 3-Bromo-3-phenylpropanoic
acid sample onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans

are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum. Identify the characteristic absorption bands and their corresponding functional

groups.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

characterization of 3-Bromo-3-phenylpropanoic acid.
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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